Methyl 5-acetamido-2-hydroxybenzoate
Overview
Description
“Methyl 5-acetamido-2-hydroxybenzoate” is a chemical compound with the molecular formula C10H11NO412. The molecule contains a total of 26 bonds. There are 15 non-H bonds, 8 multiple bonds, 3 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 aromatic ester, 1 aliphatic secondary amide, and 1 aromatic hydroxyl1.
Molecular Structure Analysis
The molecular structure of “Methyl 5-acetamido-2-hydroxybenzoate” includes various types of bonds and functional groups. It has 15 non-H bonds, 8 multiple bonds, 3 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 aromatic ester, 1 aliphatic secondary amide, and 1 aromatic hydroxyl1.
Scientific Research Applications
Chemical Synthesis and Properties
- The synthesis of complex molecules often involves the use of derivatives similar to Methyl 5-acetamido-2-hydroxybenzoate. For instance, the stereoselective synthesis of complex sugar derivatives has been demonstrated, highlighting the importance of such compounds in constructing biologically relevant molecules (Kanie et al., 1987). This research provides insights into the methodologies that could potentially be applied to Methyl 5-acetamido-2-hydroxybenzoate for the synthesis of targeted molecules.
- A study on the synthesis and characterization of glycine derivatives containing 5-Fluorouracil indicates the significance of related compounds in pharmaceutical research, suggesting that derivatives like Methyl 5-acetamido-2-hydroxybenzoate could play a role in drug synthesis and development (Lan Yun-jun, 2011).
Application in Drug Development
- The protective role of certain compounds in synthetic chemistry, such as the use of 3-methyl-4H-[1,2,4]-oxadiazol-5-one for protecting monosubstituted acetamidines, illustrates the utility of chemical derivatives in facilitating complex synthetic routes. This could hint at the potential use of Methyl 5-acetamido-2-hydroxybenzoate in similar contexts (Moormann et al., 2004).
Biological Effects and Mechanisms
- Research exploring the effects of methyl p-hydroxybenzoate on cellular mechanisms, such as its impact on Ca2+ concentration and histamine release, underscores the biological relevance of benzoate derivatives. While not directly about Methyl 5-acetamido-2-hydroxybenzoate, this study can shed light on how similar compounds might interact with biological systems (Fukugasako et al., 2003).
Environmental and Safety Considerations
- The photolytic degradation of benorylate into compounds including derivatives similar to Methyl 5-acetamido-2-hydroxybenzoate and their effects on cultured hepatocytes indicates the importance of understanding the environmental fate and biological impacts of such chemicals (Castell et al., 1987).
Future Directions
Please note that this analysis is based on the information available in the retrieved sources and may not be comprehensive. For more detailed information, further research and consultation with experts in the field may be required.
properties
IUPAC Name |
methyl 5-acetamido-2-hydroxybenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4/c1-6(12)11-7-3-4-9(13)8(5-7)10(14)15-2/h3-5,13H,1-2H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOILLVHUXHWRQB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)O)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80368251 | |
Record name | methyl 5-acetamido-2-hydroxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80368251 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-acetamido-2-hydroxybenzoate | |
CAS RN |
81887-68-5 | |
Record name | methyl 5-acetamido-2-hydroxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80368251 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.